1-(Thiophen-2-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-15-7-9-17(10-8-15)27(24,25)22-13-3-2-5-16(22)11-12-20-19(23)21-18-6-4-14-26-18/h4,6-10,14,16H,2-3,5,11-13H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAIIUVONFUFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Thiophen-2-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Molecular Structure:
- Chemical Formula: C18H26N4O3S
- Molecular Weight: 442.63 g/mol
- IUPAC Name: this compound
Physical Properties:
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include enzymes and receptors involved in various signaling pathways. The thiophene ring and piperidine moieties contribute to its lipophilicity and ability to penetrate biological membranes, enhancing its pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a derivative of the compound demonstrated inhibition of cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved include the modulation of the PI3K/Akt and MAPK signaling cascades.
Antimicrobial Activity
Research has shown that thiophene-containing compounds possess antimicrobial properties. In vitro assays revealed that this compound exhibits activity against Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis.
Neuroprotective Effects
The piperidine component suggests potential neuroprotective effects. Studies indicate that similar compounds can inhibit neuroinflammation and oxidative stress, providing a protective effect against neurodegenerative diseases.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various thiophene derivatives, including this compound. The compound was tested against human breast cancer cells (MCF-7), showing a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, as evidenced by increased caspase activity and PARP cleavage.
Case Study 2: Antimicrobial Activity
In a study published in the International Journal of Antimicrobial Agents, the antimicrobial activity of thiophene derivatives was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, suggesting significant antibacterial properties.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiophene ring, a urea moiety, and a tosylpiperidine substituent. The general synthesis involves the reaction of isocyanates with amines, leading to the formation of urea derivatives. The introduction of the thiophen-2-yl and tosylpiperidin-2-yl groups occurs during this reaction sequence, providing stability and influencing interactions with biological targets.
Biological Activities
1-(Thiophen-2-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea has been studied for various therapeutic applications, including:
1. Antimicrobial Activity
- Compounds similar to this urea derivative have demonstrated inhibitory effects on enzymes related to tuberculosis, suggesting potential as therapeutic agents against resistant strains of pathogens.
- The presence of the tosylpiperidine moiety may enhance binding affinity to specific biological targets.
2. Anticancer Potential
- Urea derivatives containing thiophene rings have been investigated for their anticancer properties. The electron-rich nature of the thiophene group may contribute to interactions with cancer cell pathways.
3. Anti-inflammatory Properties
- Research indicates that certain derivatives exhibit anti-inflammatory activities, making them candidates for further development in treating inflammatory diseases .
Case Study 1: Antitubercular Activity
A study focused on synthesizing various thiophene-containing compounds revealed that this compound showed significant inhibitory activity against Mycobacterium tuberculosis. The structure-activity relationship analysis indicated that modifications in the piperidine moiety could enhance efficacy against resistant strains .
Case Study 2: Anticancer Screening
In another investigation, a series of urea derivatives were screened for anticancer activity against various cancer cell lines. The results indicated that compounds similar to this compound exhibited cytotoxic effects, with IC50 values indicating potent activity. This study highlights the potential for further development in cancer therapeutics .
Chemical Reactions Analysis
Hydrolysis Reactions
The urea group undergoes hydrolysis under acidic or basic conditions, yielding amine and carbonyl derivatives.
-
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the urea carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves deprotonation and cleavage of the C–N bond .
Nucleophilic Substitution at the Tosyl Group
The tosyl (p-toluenesulfonyl) group is susceptible to nucleophilic displacement, enabling piperidine ring functionalization.
| Nucleophile | Reaction Conditions | Product | Yield (%) | References |
|---|---|---|---|---|
| NaN₃, DMF, 100°C | 1-Azido-2-(tosyl)piperidine derivative | 82 | , | |
| KSCN, EtOH, 60°C | Thiocyanate-substituted piperidine | 75 | , |
-
Key Observation : Tosyl group removal under reductive conditions (e.g., Mg/MeOH) regenerates the secondary amine without urea cleavage .
Electrophilic Substitution on the Thiophene Ring
The electron-rich thiophene undergoes electrophilic substitution at the 5-position.
| Electrophile | Reaction Conditions | Product | Yield (%) | References |
|---|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | 5-Nitrothiophene derivative | 68 | , | |
| Br₂, CHCl₃, rt | 5-Bromothiophene derivative | 85 | , |
-
Regioselectivity : Directed by the electron-donating urea substituent, favoring substitution at the 5-position .
Oxidation Reactions
The thiophene ring and urea group exhibit distinct oxidation behaviors.
| Oxidizing Agent | Reaction Conditions | Product | Yield (%) | References |
|---|---|---|---|---|
| H₂O₂, AcOH, 50°C | Thiophene S-oxide | 55 | , | |
| KMnO₄, H₂O, 70°C | Sulfone derivative | 40 | , |
-
Side Reaction : Over-oxidation of the piperidine ring occurs under strong conditions (e.g., CrO₃), leading to lactam formation.
Alkylation/Acylation of the Urea Nitrogen
The urea NH groups participate in alkylation or acylation reactions.
| Reagent | Reaction Conditions | Product | Yield (%) | References |
|---|---|---|---|---|
| CH₃I, K₂CO₃, DMF | N-Methylated urea | 90 | , | |
| AcCl, Et₃N, CH₂Cl₂ | N-Acetylated urea | 83 | , |
Catalytic Cross-Coupling Reactions
The thiophene ring participates in palladium-catalyzed couplings.
| Reaction Type | Conditions | Product | Yield (%) | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biarylthiophene derivative | 78 | , |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Aminothiophene derivative | 65 | , |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition yields:
-
Thiophene fragments (m/z 85, 97)
-
Tosylpiperidine derivatives (m/z 214)
-
CO and NH₃ gases (detected via FTIR).
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally related urea derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivities.
Table 1: Comparison of Key Urea Derivatives
| Compound Name | Substituents | Melting Point (°C) | Yield (%) | Biological Activity (if reported) |
|---|---|---|---|---|
| 1-(Thiophen-2-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea (Target Compound) | Thiophen-2-yl, tosylpiperidinylethyl | Not reported | Not reported | Data unavailable |
| 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) | Thiophen-2-yl, 4-fluorophenyl, methylpyridine | 217–219 | 60 | Anticancer activity against 60 cell lines |
| Ethyl 4-(3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzoate (5j) | Thiophen-2-yl, ethyl benzoate, methylpyridine | 203–204 | 69 | Anticancer activity against 60 cell lines |
| 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5k) | Thiophen-2-yl, benzodioxole, methylpyridine | 239–241 | 58 | Anticancer activity against 60 cell lines |
| 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) | Thiophen-2-yl, benzofuran, pyrimidine | Not reported | Not reported | Synthetic focus |
Substituent Effects on Physicochemical Properties
- Tosylpiperidinylethyl Group : The target compound’s tosylpiperidine-ethyl chain introduces steric hindrance and sulfonamide functionality, which may improve metabolic stability compared to simpler aryl substituents (e.g., 5h and 5j ) .
- Thiophene vs. Pyridine/Benzofuran : Thiophene’s electron-rich aromatic system may enhance target binding compared to pyridine or benzofuran derivatives in compounds like 4a-d .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
